REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[O:5][CH2:6][C:7](O)=[O:8].N>>[CH3:1][C:2]1[C:3]2[C:7](=[O:8])[CH2:6][O:5][C:4]=2[CH:10]=[C:11]([CH3:13])[CH:12]=1
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(OCC(=O)O)C=C(C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mix was poured in ice
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
The mix was extracted with methylenechloride
|
Type
|
ADDITION
|
Details
|
the organic phase was treated with a solution of bicarbonate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC2=C1C(CO2)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |